1-Methoxydecane

Catalog No.
S525392
CAS No.
7289-52-3
M.F
C11H24O
M. Wt
172.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxydecane

CAS Number

7289-52-3

Product Name

1-Methoxydecane

IUPAC Name

1-methoxydecane

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

InChI

InChI=1S/C11H24O/c1-3-4-5-6-7-8-9-10-11-12-2/h3-11H2,1-2H3

InChI Key

JPEWDCTZJFUITH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC

Solubility

Soluble in DMSO

Synonyms

Decane, 1-methoxy-; 1-Methoxydecane; Decyl methyl ether; 2-oxadodecane; Methyl decyl ether; Methyldecylether; Methyl n-decyl ether.

Canonical SMILES

CCCCCCCCCCOC

Description

The exact mass of the compound Decane, 1-methoxy- is 172.1827 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Use as a Diesel Fuel Extender

    Field: Energy and Fuels

    Application: 1-Methoxydecane is used as a possible diesel fuel extender. This means it can be added to diesel fuel to increase its volume without significantly reducing its performance.

    Method: The exact method of how 1-Methoxydecane is added to diesel fuel isn’t specified, but typically, fuel extenders are mixed with the fuel in specific proportions.

Use as a Solvent in Manufacturing

    Field: Industrial Manufacturing

    Application: Decane, 1-methoxy- serves as a solvent in various manufacturing processes. Its ability to dissolve a wide range of organic compounds makes it valuable in industries such as paints and coatings.

    Method: In manufacturing processes, solvents like 1-Methoxydecane are typically used to dissolve or dilute other substances without chemically changing them.

Use in Scientific Research

Use in Gas Chromatography

Use in Thermochemistry

Use in Combustion Studies

Use in Halogenation Studies

    Field: Organic Chemistry

    Method: In halogenation studies, substances like 1-Methoxydecane are exposed to halogens under ultraviolet light, and the resulting reactions are studied.

1-Methoxydecane is an organic compound with the molecular formula C11H24OC_{11}H_{24}O and a molecular weight of approximately 172.31 g/mol. It is classified as an ether, specifically a methoxy-substituted alkane, and is also known by several other names, including decyl methyl ether and methyl n-decyl ether . The structure consists of a decane chain with a methoxy group (-OCH₃) attached to the first carbon. This compound appears as a colorless liquid with a characteristic odor and is insoluble in water but soluble in organic solvents .

Typical of ethers:

  • Acidic Cleavage: In the presence of strong acids like hydrobromic acid or hydroiodic acid, 1-methoxydecane can be cleaved into an alcohol and an alkyl halide. The mechanism may follow either SN1 or SN2 pathways depending on the substituents attached to the ether . For instance:
    \ce{R-O-R'+2HI->RI+R'H+H2O}
  • Demethylation: The methoxy group can be removed through demethylation processes involving strong nucleophiles such as lithium diorganophosphides or thiolate salts .

Research on the biological activity of 1-methoxydecane is limited, but ethers in general have been noted for their potential antimicrobial properties. Some studies suggest that certain methoxyalkanes may exhibit antifungal and antibacterial activities, although specific data on 1-methoxydecane's biological effects remain sparse .

1-Methoxydecane can be synthesized through several methods:

  • Alkylation of Alcohols: One common method involves the reaction of decanol with methyl iodide in the presence of a base, facilitating the formation of the ether.
  • Esterification: Another approach is through esterification reactions where decanoic acid reacts with methanol under acidic conditions.
  • Direct Methoxylation: The direct methoxylation of decane using methanol and a catalyst can also yield 1-methoxydecane .

1-Methoxydecane has various applications in both industrial and research settings:

  • Solvent: Due to its ether nature, it serves as an effective solvent for organic reactions.
  • Chemical Intermediate: It can act as an intermediate in the synthesis of more complex organic compounds.
  • Fragrance Industry: Its pleasant odor makes it suitable for use in fragrances and perfumes .

Interaction studies involving 1-methoxydecane primarily focus on its reactivity with other chemical species. For example, its behavior during acidic cleavage provides insights into its stability and reactivity under different conditions. Additionally, studies examining its interactions with biological systems could elucidate its potential antimicrobial properties, though further research is needed to confirm these interactions .

Several compounds are structurally similar to 1-methoxydecane. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
MethoxyethaneC_3H_8OShorter carbon chain; simpler structure; low boiling point.
Ethyl hexanoateC_8H_{16}O_2Ester instead of ether; used in flavoring and fragrances.
DodecanolC_{12}H_{26}OLonger carbon chain; higher boiling point; used in surfactants.

1-Methoxydecane stands out due to its unique combination of a decyl chain with a methoxy group, providing distinct physical properties compared to shorter or longer-chain ethers and esters.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.1

Exact Mass

172.1827

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

68989-91-3
7289-52-3

Wikipedia

1-methoxydecane

General Manufacturing Information

Hydrocarbons, C10, methoxylated: INACTIVE
Decane, 1-methoxy-: ACTIVE

Dates

Modify: 2023-08-15
1: Earley WG, Jacobsen JE, Madin A, Meier GP, O'Donnell CJ, Oh T, Old DW, Overman LE, Sharp MJ. Aza-cope rearrangement-mannich cyclizations for the formation of complex tricyclic amines: stereocontrolled total synthesis of (+/-)-gelsemine. J Am Chem Soc. 2005 Dec 28;127(51):18046-53. PubMed PMID: 16366556; PubMed Central

Explore Compound Types